
N2-(1-Oxobutyl)-L-lysine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N2-(1-Oxobutyl)-L-lysine is a derivative of the amino acid lysine, where the amino group at the second position is substituted with a 1-oxobutyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N2-(1-Oxobutyl)-L-lysine typically involves the reaction of L-lysine with butyric anhydride or butyric acid in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the selective formation of the N2-(1-oxobutyl) derivative. The reaction conditions often include:
Temperature: Typically around 50-100°C.
Catalysts: Acid catalysts such as hydrochloric acid or sulfuric acid.
Solvents: Common solvents include water, ethanol, or other polar solvents.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the product. The process may also include steps for purification, such as crystallization or chromatography.
化学反応の分析
Types of Reactions
N2-(1-Oxobutyl)-L-lysine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The amino group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophiles like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield this compound oxo derivatives, while reduction may produce N2-(1-hydroxybutyl)-L-lysine.
科学的研究の応用
N2-(1-Oxobutyl)-L-lysine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its role in protein modification and enzyme interactions.
Medicine: Investigated for potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of N2-(1-Oxobutyl)-L-lysine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act by modifying the active sites of enzymes, thereby altering their activity. The pathways involved can include:
Enzyme Inhibition: Binding to enzyme active sites and preventing substrate access.
Signal Transduction: Modulating signaling pathways by interacting with receptors or other signaling molecules.
類似化合物との比較
Similar Compounds
N2-(1-Oxobutyl)-L-arginine: Similar structure but with an arginine backbone.
N2-(1-Oxobutyl)-L-methionine: Contains a methionine backbone instead of lysine.
Uniqueness
N2-(1-Oxobutyl)-L-lysine is unique due to its specific interaction with lysine-specific enzymes and its potential for selective modification of lysine residues in proteins. This makes it a valuable tool in biochemical research and potential therapeutic applications.
特性
CAS番号 |
75383-79-8 |
|---|---|
分子式 |
C10H20N2O3 |
分子量 |
216.28 g/mol |
IUPAC名 |
(2S)-6-amino-2-(butanoylamino)hexanoic acid |
InChI |
InChI=1S/C10H20N2O3/c1-2-5-9(13)12-8(10(14)15)6-3-4-7-11/h8H,2-7,11H2,1H3,(H,12,13)(H,14,15)/t8-/m0/s1 |
InChIキー |
VAWJDJJVJBQDHP-QMMMGPOBSA-N |
異性体SMILES |
CCCC(=O)N[C@@H](CCCCN)C(=O)O |
正規SMILES |
CCCC(=O)NC(CCCCN)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


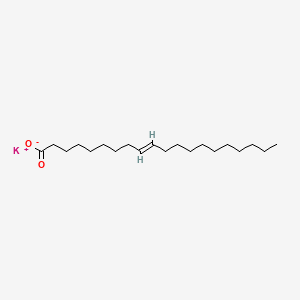

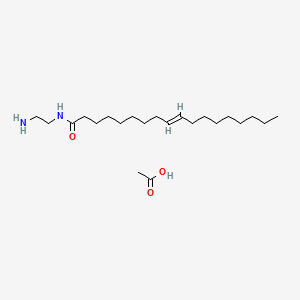
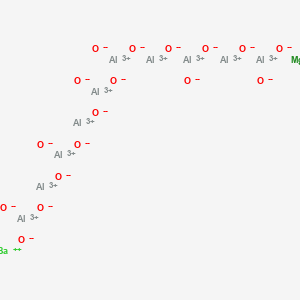
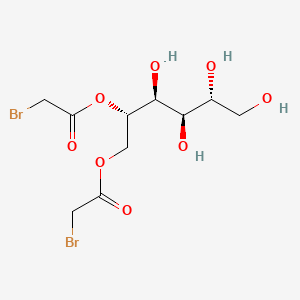
![Tert-butyl 4-[[2-methyl-4-(2-methylpyridin-4-yl)phenyl]methyl]piperazine-1-carboxylate](/img/structure/B12646785.png)

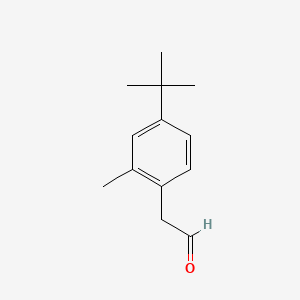

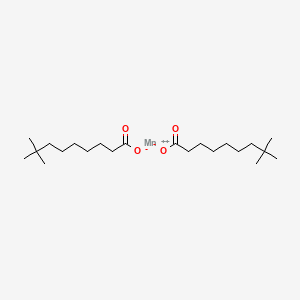

![Methyl 7-[1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrol-2-yl]-2-methylsulfonylthieno[3,2-d]pyrimidine-6-carboxylate](/img/structure/B12646810.png)


